molecular formula C23H28N2O5 B2766798 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 941905-62-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2766798
M. Wt: 412.486
InChI Key: PEUWWYLRWNSIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also known as IBT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. IBT is a synthetic compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1. Application in Tumor Proliferation Imaging N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also referred to as 18F-ISO-1, has been evaluated for its potential in imaging tumor proliferation. In a study involving patients with lymphoma, breast cancer, and head and neck cancer, 18F-ISO-1 demonstrated significant correlation with tumor proliferation markers like Ki-67. This suggests its usefulness in assessing the proliferative status of solid tumors through PET imaging (Dehdashti et al., 2013).

2. Role in Directed C-H Bond Activation The compound's derivative, N-methoxybenzamide, has been utilized in Rh(III)-catalyzed oxidative olefination, which involves directed C-H bond activation. This process is mild, practical, selective, and high-yielding, showing its potential in chemical synthesis and pharmaceutical applications (Rakshit et al., 2011).

3. Synthesis of Isoquinolin-1-(2H)-ones Research has demonstrated the synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones using a derivative of the compound. This photostimulated process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules (Guastavino et al., 2006).

4. Pharmacological Studies Studies have explored the pharmacological effects of derivatives of this compound, showing significant beta-adrenoreceptor activity. These findings have implications in the development of new pharmacological agents with potential therapeutic applications (Miller et al., 1976).

5. Application in Radioligand Binding Studies Methoxylated tetrahydroisoquinoliniums derived from derivatives of the compound have been synthesized and evaluated for their affinity in apamin-sensitive binding sites. This research is crucial in understanding and developing agents targeting specific neural receptors (Graulich et al., 2006).

properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-14(2)13-25-18-8-7-17(10-15(18)6-9-21(25)26)24-23(27)16-11-19(28-3)22(30-5)20(12-16)29-4/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUWWYLRWNSIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.